molecular formula C11H11FN4S B2636692 (E)-5-ethyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 466645-69-2

(E)-5-ethyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No. B2636692
M. Wt: 250.3
InChI Key: SUWONXGYGVZOOB-NTUHNPAUSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a benzylidene group, an ethyl group, and a thiol group. The presence of these groups would likely confer certain chemical properties to the compound. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiol group could undergo oxidation and reduction reactions. The double bond in the benzylidene group could participate in addition reactions. The nitrogen atoms in the triazole ring could act as nucleophiles in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .

Future Directions

The study of compounds containing 1,2,4-triazole rings is an active area of research due to their potential biological activities. Future research could explore the synthesis, characterization, and biological testing of this compound .

properties

IUPAC Name

3-ethyl-4-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4S/c1-2-10-14-15-11(17)16(10)13-7-8-5-3-4-6-9(8)12/h3-7H,2H2,1H3,(H,15,17)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWONXGYGVZOOB-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-ethyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

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